molecular formula C18H17F2N3O2S B10952468 N,N-dibenzyl-1-(difluoromethyl)-1H-pyrazole-4-sulfonamide

N,N-dibenzyl-1-(difluoromethyl)-1H-pyrazole-4-sulfonamide

Cat. No.: B10952468
M. Wt: 377.4 g/mol
InChI Key: BLBSMRULSWGTNF-UHFFFAOYSA-N
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Description

N,N-dibenzyl-1-(difluoromethyl)-1H-pyrazole-4-sulfonamide is a synthetic organic compound that has garnered attention in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes a pyrazole ring, a sulfonamide group, and difluoromethyl and dibenzyl substituents. The presence of these functional groups imparts distinct chemical and biological properties to the compound, making it a subject of interest in medicinal chemistry, materials science, and other disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dibenzyl-1-(difluoromethyl)-1H-pyrazole-4-sulfonamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrazole ring, followed by the introduction of the sulfonamide group and the difluoromethyl substituent. The reaction conditions often require the use of specific reagents, catalysts, and solvents to achieve high yields and purity.

For example, the synthesis may begin with the reaction of a suitable pyrazole precursor with a sulfonyl chloride derivative under basic conditions to form the sulfonamide intermediate. This intermediate can then be further reacted with a difluoromethylating agent, such as difluoromethyl iodide, in the presence of a base to introduce the difluoromethyl group. Finally, the dibenzyl groups can be introduced through a nucleophilic substitution reaction using benzyl halides.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization for industrial production focuses on maximizing yield, minimizing waste, and ensuring the safety and cost-effectiveness of the production process. This often involves the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N,N-dibenzyl-1-(difluoromethyl)-1H-pyrazole-4-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can target the sulfonamide group or other functional groups within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at different positions on the pyrazole ring or the sulfonamide group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired transformation and the stability of the compound.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and the reagents used. For example, oxidation of the sulfonamide group can yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups at specific positions on the pyrazole ring.

Scientific Research Applications

N,N-dibenzyl-1-(difluoromethyl)-1H-pyrazole-4-sulfonamide has a wide range of scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique chemical structure and biological activity. It may serve as a lead compound for the development of new drugs targeting specific diseases.

    Materials Science: The compound’s unique properties make it a candidate for use in the development of advanced materials, such as polymers, coatings, and nanomaterials.

    Biological Research: Researchers investigate the compound’s interactions with biological molecules and its effects on cellular processes, which can provide insights into its potential as a biochemical tool or therapeutic agent.

    Industrial Applications: The compound may find applications in various industrial processes, including catalysis, chemical synthesis, and the production of specialty chemicals.

Mechanism of Action

The mechanism of action of N,N-dibenzyl-1-(difluoromethyl)-1H-pyrazole-4-sulfonamide involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The difluoromethyl and sulfonamide groups play a crucial role in these interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

N,N-dibenzyl-1-(difluoromethyl)-1H-pyrazole-4-sulfonamide can be compared with other similar compounds, such as:

    N,N-dibenzyl-1-(trifluoromethyl)-1H-pyrazole-4-sulfonamide: This compound has a trifluoromethyl group instead of a difluoromethyl group, which can affect its chemical and biological properties.

    N,N-dibenzyl-1-(methyl)-1H-pyrazole-4-sulfonamide: The presence of a methyl group instead of a difluoromethyl group can lead to differences in reactivity and biological activity.

    N,N-dibenzyl-1-(difluoromethyl)-1H-pyrazole-4-carboxamide: This compound has a carboxamide group instead of a sulfonamide group, which can influence its chemical stability and interactions with biological targets.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties that differentiate it from other similar compounds.

Properties

Molecular Formula

C18H17F2N3O2S

Molecular Weight

377.4 g/mol

IUPAC Name

N,N-dibenzyl-1-(difluoromethyl)pyrazole-4-sulfonamide

InChI

InChI=1S/C18H17F2N3O2S/c19-18(20)23-14-17(11-21-23)26(24,25)22(12-15-7-3-1-4-8-15)13-16-9-5-2-6-10-16/h1-11,14,18H,12-13H2

InChI Key

BLBSMRULSWGTNF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN(CC2=CC=CC=C2)S(=O)(=O)C3=CN(N=C3)C(F)F

Origin of Product

United States

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